(S,R,S)-AHPC-C5-NH2 (dihydrochloride)
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Overview
Description
(S,R,S)-AHPC-C5-NH2 (dihydrochloride) is a compound used in the recruitment of the von Hippel-Lindau (VHL) protein. It is a VH032-based VHL ligand that can be connected to the ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs). These PROTACs are used to induce the degradation of target proteins, making (S,R,S)-AHPC-C5-NH2 (dihydrochloride) a valuable tool in biochemical research and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C5-NH2 (dihydrochloride) involves the incorporation of a VHL ligand for the E3 ubiquitin ligase and a PROTAC linker. The preparation typically starts with the synthesis of the VHL ligand, followed by the attachment of the linker and the final assembly of the PROTAC molecule. The reaction conditions often involve the use of organic solvents like tetrahydrofuran and reagents such as lithium aluminum hydride for reduction steps .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-C5-NH2 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-C5-NH2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
(S,R,S)-AHPC-C5-NH2 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases like cancer.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-C5-NH2 (dihydrochloride) involves the recruitment of the von Hippel-Lindau (VHL) protein. The compound binds to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-AHPC dihydrochloride (VH032-NH2 dihydrochloride): Another VH032-based VHL ligand used in the recruitment of the VHL protein.
(S,R,S)-AHPC-Me dihydrochloride: A methylated derivative of (S,R,S)-AHPC used in similar applications.
(S,R,S)-AHPC-C10-NH2 dihydrochloride: A longer-chain variant used for the synthesis of PROTACs.
Uniqueness
(S,R,S)-AHPC-C5-NH2 (dihydrochloride) is unique due to its specific linker length and functional groups, which provide distinct binding affinities and degradation efficiencies. This makes it a valuable tool for designing PROTACs with tailored properties for specific research and therapeutic applications .
Properties
Molecular Formula |
C28H43Cl2N5O4S |
---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(6-aminohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H41N5O4S.2ClH/c1-18-24(38-17-31-18)20-11-9-19(10-12-20)15-30-26(36)22-14-21(34)16-33(22)27(37)25(28(2,3)4)32-23(35)8-6-5-7-13-29;;/h9-12,17,21-22,25,34H,5-8,13-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1 |
InChI Key |
QJAHMRABVVCVFO-OTCWRJAQSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN)O.Cl.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN)O.Cl.Cl |
Origin of Product |
United States |
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